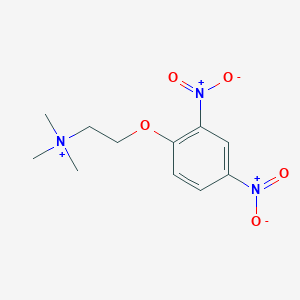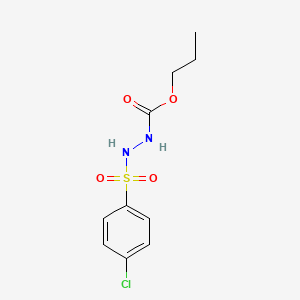
Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate is an organic compound that features a propyl ester group, a sulfonyl hydrazine moiety, and a chlorobenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate typically involves the following steps:
Formation of the sulfonyl hydrazine intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate under controlled conditions to form 4-chlorobenzenesulfonyl hydrazine.
Esterification: The intermediate is then reacted with propyl chloroformate in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorobenzene ring can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The sulfonyl hydrazine moiety can undergo oxidation and reduction reactions, potentially leading to the formation of different functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Hydrolysis: The corresponding carboxylic acid and alcohol.
Oxidation and Reduction: Various oxidized or reduced forms of the sulfonyl hydrazine moiety.
Wissenschaftliche Forschungsanwendungen
Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the biological activity of sulfonyl hydrazine derivatives.
Industrial Applications: The compound can be used in the synthesis of various industrial chemicals and intermediates.
Wirkmechanismus
The mechanism of action of Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl hydrazine moiety can act as a nucleophile, participating in various biochemical pathways. The chlorobenzene ring can interact with hydrophobic pockets in proteins, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propyl 2-(4-methylbenzene-1-sulfonyl)hydrazine-1-carboxylate
- Propyl 2-(4-fluorobenzene-1-sulfonyl)hydrazine-1-carboxylate
- Propyl 2-(4-bromobenzene-1-sulfonyl)hydrazine-1-carboxylate
Uniqueness
Propyl 2-(4-chlorobenzene-1-sulfonyl)hydrazine-1-carboxylate is unique due to the presence of the chlorine atom on the benzene ring, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s physical properties, such as solubility and stability.
Eigenschaften
CAS-Nummer |
58358-86-4 |
|---|---|
Molekularformel |
C10H13ClN2O4S |
Molekulargewicht |
292.74 g/mol |
IUPAC-Name |
propyl N-[(4-chlorophenyl)sulfonylamino]carbamate |
InChI |
InChI=1S/C10H13ClN2O4S/c1-2-7-17-10(14)12-13-18(15,16)9-5-3-8(11)4-6-9/h3-6,13H,2,7H2,1H3,(H,12,14) |
InChI-Schlüssel |
QIFRTNSMKIWBPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)NNS(=O)(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


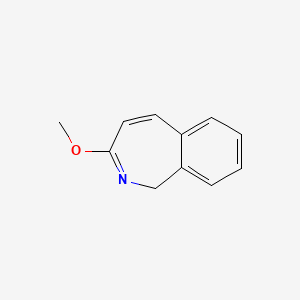
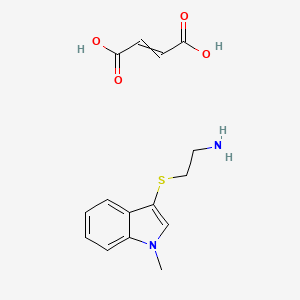
![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)
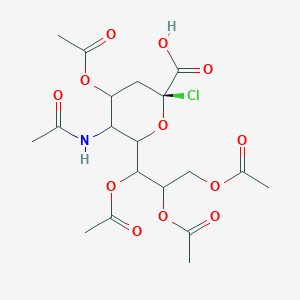

![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
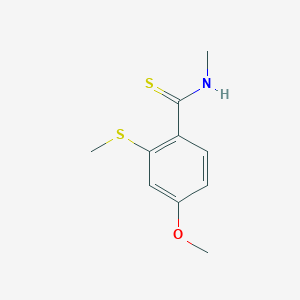

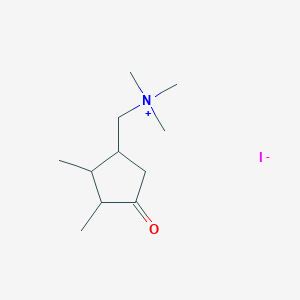
![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
